Home > Products > Screening Compounds P17725 > 5-Sec-butyl-3-methyl-2-methoxypyrazine
5-Sec-butyl-3-methyl-2-methoxypyrazine - 99784-13-1

5-Sec-butyl-3-methyl-2-methoxypyrazine

Catalog Number: EVT-13248655
CAS Number: 99784-13-1
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Sec-butyl-3-methyl-2-methoxypyrazine is a nitrogenous heterocyclic compound belonging to the class of methoxypyrazines, which are known for their distinctive aromas reminiscent of green bell peppers and other vegetal notes. This compound is particularly significant in the flavor and fragrance industry, often utilized in wine production to enhance sensory profiles.

Source

Methoxypyrazines, including 5-sec-butyl-3-methyl-2-methoxypyrazine, are primarily derived from natural sources such as grapes, where they form during the maturation process of berries. They are synthesized in the ovary of the berry and accumulate as the fruit develops, influencing the aroma profile of wines made from these grapes .

Classification

5-Sec-butyl-3-methyl-2-methoxypyrazine falls under the category of alkylated pyrazines, which are characterized by their methoxy group and various alkyl side chains. This specific compound is classified based on its structure as a methoxypyrazine, a subclass known for contributing to the characteristic flavors in certain grape varieties.

Synthesis Analysis

Methods

The synthesis of 5-sec-butyl-3-methyl-2-methoxypyrazine can be achieved through several methods, primarily involving condensation reactions between amino acids and α,β-dicarbonyl compounds. A notable synthetic route includes:

  1. Condensation Reaction: The reaction typically involves the condensation of branched-chain amino acids (such as leucine) with α-dicarbonyl compounds (like glyoxal) to form cyclic intermediates, which are then methylated to yield methoxypyrazines .
  2. Improved Yield Techniques: Recent studies have focused on optimizing reaction conditions to improve yields, such as adjusting temperature and reaction time, which can significantly affect product formation .

Technical Details

The synthesis often requires careful control of reaction conditions including pH and temperature. For instance, maintaining a temperature between 30°C to 45°C during extraction processes has been shown to enhance yield and purity of methoxypyrazines .

Molecular Structure Analysis

Structure

The molecular structure of 5-sec-butyl-3-methyl-2-methoxypyrazine can be represented as follows:

  • Chemical Formula: C11_{11}H15_{15}N1_{1}O1_{1}
  • Molecular Weight: Approximately 177.25 g/mol
  • Structural Representation:

Data

The compound's structural characteristics contribute to its volatility and aroma profile, making it detectable at very low concentrations (often in nanograms per liter) in wine .

Chemical Reactions Analysis

Reactions

5-Sec-butyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions typical for pyrazines:

  1. Methylation: The presence of a methoxy group allows for further methylation reactions under certain conditions.
  2. Degradation: Under oxidative conditions or high temperatures, methoxypyrazines can degrade into simpler compounds, affecting their aroma profile.

Technical Details

The stability of this compound in different environments (e.g., light exposure, temperature variations) is crucial for its application in food and beverage industries. Studies indicate that prolonged exposure to light can lead to significant degradation .

Mechanism of Action

Process

The mechanism by which 5-sec-butyl-3-methyl-2-methoxypyrazine exerts its sensory effects involves:

  1. Olfactory Reception: Upon volatilization, it interacts with olfactory receptors in the nasal cavity.
  2. Signal Transduction: This interaction triggers a series of biochemical signals that result in the perception of specific aromas associated with green bell peppers or herbal notes.

Data

Research indicates that sensory thresholds for methoxypyrazines are remarkably low (1–2 ng/L), underscoring their potency as flavor compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Odor: Characteristic green bell pepper scent.

Chemical Properties

  • Boiling Point: Approximately 210°C.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Relevant Data or Analyses

Experimental studies have shown that the stability and aroma intensity of 5-sec-butyl-3-methyl-2-methoxypyrazine can vary significantly depending on environmental conditions such as pH and temperature during storage .

Applications

Scientific Uses

5-Sec-butyl-3-methyl-2-methoxypyrazine is primarily used in:

  1. Wine Production: Enhancing the aromatic complexity of wines, especially those made from Vitis vinifera grape varieties.
  2. Flavoring Agents: Employed in food products to impart desired vegetal flavors.
  3. Fragrance Industry: Incorporated into perfumes and scented products for its unique aroma profile.

Properties

CAS Number

99784-13-1

Product Name

5-Sec-butyl-3-methyl-2-methoxypyrazine

IUPAC Name

5-butan-2-yl-2-methoxy-3-methylpyrazine

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3

InChI Key

HOTAYRCCYDCXSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)OC

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